2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABT-963 involves the preparation of vicinally disubstituted pyridazinones. . The synthetic route typically involves the following steps:
- Formation of the pyridazinone core by cyclization of appropriate precursors.
- Introduction of the 3,4-difluoro-phenyl group.
- Addition of the 3-hydroxy-3-methyl-butoxy group.
- Attachment of the 4-methanesulfonyl-phenyl group.
Industrial Production Methods
Industrial production of ABT-963 may involve optimizing the synthetic route for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ABT-963 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to introduce or replace functional groups on the pyridazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of ABT-963, while substitution reactions can introduce new functional groups .
Scientific Research Applications
ABT-963 has a wide range of scientific research applications, including:
Mechanism of Action
ABT-963 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the biosynthesis of prostaglandins involved in inflammation and pain . By inhibiting COX-2, ABT-963 reduces the production of prostaglandin E2, leading to decreased inflammation and pain . The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammatory responses .
Comparison with Similar Compounds
ABT-963 is compared with other COX-2 inhibitors such as celecoxib and rofecoxib . While all these compounds share a similar mechanism of action, ABT-963 has several unique features:
Improved Aqueous Solubility: ABT-963 has better solubility in water compared to celecoxib and rofecoxib.
Higher Selectivity: ABT-963 exhibits a higher selectivity ratio for COX-2 over COX-1, making it more effective in reducing inflammation with fewer gastrointestinal side effects.
Enhanced Gastric Safety: Studies have shown that ABT-963 causes less gastric irritation compared to other COX-2 inhibitors.
List of Similar Compounds
- Celecoxib
- Rofecoxib
- Valdecoxib
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O5S/c1-22(2,28)10-11-31-20-17(14-4-7-16(8-5-14)32(3,29)30)13-25-26(21(20)27)15-6-9-18(23)19(24)12-15/h4-9,12-13,28H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTLXAUHLBBEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=C(C=NN(C1=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)S(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431750 | |
Record name | 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methyl-1-butoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266320-83-6 | |
Record name | 2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=266320-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ABT-963 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266320836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methyl-1-butoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABT-963 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04J65IS38J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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